![molecular formula C8H9F3N4O2 B2490917 2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 2460755-08-0](/img/structure/B2490917.png)
2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidine is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities . It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives have been widely used in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .Molecular Structure Analysis
Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis
The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo [1,5- a ]pyrimidine ring led to increased drug activity . Thirteen compounds were found to be active, with IC 50 values ranging from 0.023 to 20 µM in the anti-HRP2 and hypoxanthine assays .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” are as follows: Melting point: 251 °C; Yield: 91%; IR (KBr, cm -1): 3265, 3396 (NH 2 str.); 1 H NMR (400 MHz, CDCl 3): δ 3.87 (s, 3H, OCH 3), 3.90 (s, 3H, OCH 3), 6.24 (s, 2H, NH 2, exchangeable with D 2 O), 7.00-7.02 (d, 2H, J =8.0 Hz, 3′′,5′′-H), 7.05-7.07 (d, 2H, J =8.0 Hz, 3′,5′-H), 7.50 (s, 1H, 6-H), 7.86-7.88 (d, 2H, J =8.0 Hz, 2′,6′-H), 8.19-8.22 (d, 2H, J =8.0 Hz, 2′′,6′′-H); 13 C NMR (100 MHz, DMSO-d 6): δ 55.94, 103.16, 114.80, 114.87, 123.42, 128.40, 129.73, 147.37, 147.41, 147.49, 153.17, 156.23, 160.67, 162.47; MS: m/z 443.16 [M+1] +; Elemental analysis: Calcd. for C 21 H 17 F 3 N 6 O 2: C, 57.01; H, 3.87; N, 19.00; Found: C, 57.42; H, 3.49; N, 19.45 .Scientific Research Applications
- Unique Features : The combination of the fluorine atom’s physicochemical properties and the pyridine moiety leads to their biological activity .
- Mechanism : The unique properties of TFMP derivatives, stemming from the fluorine atom and pyridine moiety, contribute to their therapeutic effects .
- Activity : Thiazolopyrimidine derivatives, including EN300-26980673, exhibit excellent anticancer activity by inhibiting CDK enzymes and inducing apoptosis in human cancer cell lines .
- Activity : Compounds a27 and a28 from this library demonstrated higher antibacterial activity against Gram-negative and Gram-positive bacteria than standard drugs .
- Effect : It enhances cell growth in ovarian cancer cell lines that express both ERα and ERβ receptors .
Agrochemicals and Crop Protection
Pharmaceuticals
Anticancer Research
Antibacterial Properties
Selective ERβ Antagonist
Functional Materials
Mechanism of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Future Directions
The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is also a focus of current research .
properties
IUPAC Name |
2-methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N4O2/c1-4-6(15(16)17)7-12-3-2-5(8(9,10)11)14(7)13-4/h5,12H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSHMNCOYOWICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(CCNC2=C1[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.